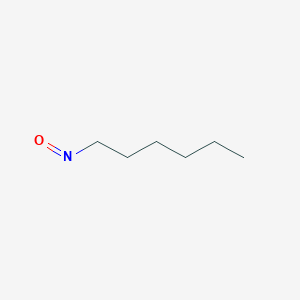

1-Nitrosohexane

Description

1-Nitrosohexane (C₆H₁₃NO) is an aliphatic nitroso compound characterized by a nitroso (-NO) group attached to the terminal carbon of a hexane chain. For instance, nitrosamines are typically synthesized via nitrosation of secondary amines or through reactions involving nitrosyl chloride (NOCl) .

Properties

CAS No. |

68582-32-1 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-nitrosohexane |

InChI |

InChI=1S/C6H13NO/c1-2-3-4-5-6-7-8/h2-6H2,1H3 |

InChI Key |

HCXKJHFYIJWHOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN=O |

Origin of Product |

United States |

Preparation Methods

1-Nitrosohexane can be synthesized through several methods:

Direct Nitrosation: This involves the reaction of hexane with nitrosyl chloride (NOCl) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Reduction of Nitro Compounds: Another method involves the reduction of 1-nitrohexane using reducing agents such as iron and hydrochloric acid. This method is advantageous as it provides a straightforward route to obtain this compound from readily available nitro compounds.

Oxidation of Amines: The oxidation of hexylamine using oxidizing agents like hydrogen peroxide or peracids can also yield this compound. This method is often used in laboratory settings due to its simplicity and efficiency.

Chemical Reactions Analysis

1-Nitrosohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-nitrohexane using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield hexylamine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The nitroso group can be substituted by other functional groups through reactions with nucleophiles. For example, reaction with amines can form hexylhydroxylamine.

Addition: this compound can participate in addition reactions with alkenes to form nitrosoalkanes, which are useful intermediates in organic synthesis.

Scientific Research Applications

1-Nitrosohexane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives and as an intermediate in the synthesis of other compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a signaling molecule.

Medicine: Although not widely used in medicine, derivatives of nitroso compounds are being explored for their potential therapeutic properties, including their use as vasodilators and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of rubber chemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-nitrosohexane involves its ability to donate the nitroso group to other molecules. This can lead to the formation of nitroso derivatives, which can interact with various molecular targets. In biological systems, nitroso compounds can modify proteins through nitrosylation, affecting their function and activity. This modification can influence signaling pathways and cellular processes, making nitroso compounds valuable tools in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1-Nitrosohexane with structurally and functionally related nitroso compounds, emphasizing synthesis, reactivity, and toxicity.

Structural Analogues

Reactivity and Metabolic Pathways

- Oxidation: Nitrosamines like this compound are metabolized by cytochrome P450 enzymes (e.g., CYP2A6) to generate reactive aldehydes, which alkylate DNA and contribute to carcinogenicity .

- Stability : Aliphatic nitroso compounds (e.g., this compound) are less stable than cyclic analogues (e.g., Nitrosocyclohexane) due to reduced steric hindrance and higher susceptibility to decomposition .

Toxicity Profiles

- N-Nitrosodiethylamine: Classified as a Group 2A carcinogen (IARC) due to robust evidence of DNA adduct formation and tumorigenicity in animal models .

- Nitrosocyclohexane: Limited data, but cyclic nitroso compounds may exhibit lower bioavailability than linear analogues due to reduced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.